5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the fluorine and methyl groups, resulting in different biological activities.
5-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but without the methyl group.
2-Methyl-2,3-dihydro-1-benzofuran: Similar structure but without the fluorine atom
Uniqueness
The presence of both fluorine and methyl groups in 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one enhances its chemical stability and biological activity compared to its analogs
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7FO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3 |
InChI Key |
SBAMDQFYXDZSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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